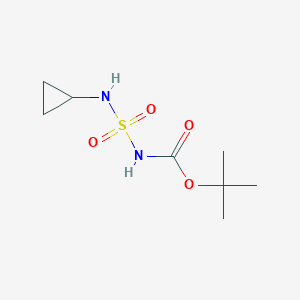

Tert-butyl cyclopropylsulfamoylcarbamate

Description

Properties

Molecular Formula |

C8H16N2O4S |

|---|---|

Molecular Weight |

236.29 g/mol |

IUPAC Name |

tert-butyl N-(cyclopropylsulfamoyl)carbamate |

InChI |

InChI=1S/C8H16N2O4S/c1-8(2,3)14-7(11)10-15(12,13)9-6-4-5-6/h6,9H,4-5H2,1-3H3,(H,10,11) |

InChI Key |

JTRDEGGRULMZFI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NS(=O)(=O)NC1CC1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The table below compares tert-butyl cyclopropylsulfamoylcarbamate with analogous compounds from the evidence, highlighting key structural differences and their implications:

*Note: Data for the target compound are inferred based on structural analogs.

Key Observations:

- Polarity and Reactivity: The sulfamoyl group in the target compound likely increases polarity compared to bromomethyl (nonpolar) or benzyl (aromatic) substituents in analogs. This could enhance aqueous solubility and reduce membrane permeability .

- Synthetic Utility : Bromomethyl-substituted analogs (e.g., ) are used as alkylation precursors, whereas sulfamoyl derivatives may serve as intermediates in sulfonamide drug development.

- Thermal Stability : Compound 63 has a melting point of 131–133°C, suggesting moderate stability. The sulfamoyl group’s electron-withdrawing nature may further stabilize the target compound against thermal degradation.

Yield and Efficiency:

Pharmacological and Chemical Stability

- Compound 63 : Exhibits bioactivity in structure-activity relationship (SAR) studies, suggesting cyclopropyl-carbamates’ role in target binding. The sulfamoyl group in the target compound could modulate receptor affinity via hydrogen bonding.

- Stability : Tert-butyl carbamates generally exhibit hydrolytic stability at neutral pH but degrade under acidic/basic conditions. The sulfamoyl group may accelerate hydrolysis compared to bromomethyl or benzyl analogs .

Preparation Methods

Reaction Mechanism

-

Base Activation : Triethylamine (TEA) deprotonates tert-butyl carbamate, enhancing its nucleophilicity.

-

Sulfonylation : The activated carbamate attacks cyclopropylsulfonyl chloride, displacing chloride and forming the sulfamoyl bond.

-

Workup : The reaction is quenched with aqueous HCl, followed by extraction and purification via recrystallization or chromatography.

Optimized Conditions

-

Temperature : 0–5°C initially, then stirred at room temperature.

-

Molar Ratios : 1:1.2 (tert-butyl carbamate : sulfonyl chloride).

Table 1: Comparative Analysis of Nucleophilic Substitution Methods

| Reagent | Base | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| Cyclopropylsulfonyl chloride | TEA | DCM | 0°C → RT | 97% | |

| Cyclopropylsulfonyl chloride | DIPEA | Chloroform | -15°C → 20°C | 80% | |

| Chlorosulfonyl isocyanate | TEA | THF | 25°C | 85% |

Chlorosulfonyl Isocyanate-Mediated Synthesis

An alternative pathway employs chlorosulfonyl isocyanate (CSI) to generate the sulfamoyl moiety directly.

Procedure

Advantages

-

Avoids handling sulfonyl chloride directly.

-

Suitable for large-scale production due to consistent reagent stability.

Key Data :

Curtius Rearrangement for Carbamate Formation

The Curtius rearrangement offers a divergent route, particularly for derivatives with complex substituents.

Steps

Limitations

Industrial-Scale Optimization

For commercial production, continuous flow reactors and solvent recycling are employed to enhance efficiency:

-

Solvent Choice : Dichloromethane is preferred for its low boiling point and ease of removal.

-

Catalysis : 4-Dimethylaminopyridine (DMAP) accelerates sulfonylation by stabilizing transition states.

-

Quality Control : In-process monitoring via HPLC ensures reaction completion before workup.

Table 2: Industrial Production Parameters

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Reaction Time | 6–8 h | Maximizes conversion |

| Stoichiometry | 1.2 eq sulfonyl chloride | Reduces side products |

| Cooling Rate | Gradual (0.5°C/min) | Prevents exotherms |

Emerging Methodologies

Microwave-Assisted Synthesis

Q & A

Basic: What are the standard protocols for synthesizing tert-butyl cyclopropylsulfamoylcarbamate?

The synthesis typically involves reacting a cyclopropylamine derivative with di-tert-butyl dicarbonate (Boc₂O) under mild conditions. A base such as triethylamine is used to neutralize the generated acid, and the reaction is conducted in solvents like dichloromethane or tetrahydrofuran (THF) at room temperature. Spectroscopic methods (e.g., -NMR, -NMR) are critical for confirming the product’s structure and purity .

Basic: How is the structural integrity of this compound validated in synthetic chemistry?

Structural validation relies on:

- Spectroscopic analysis : -NMR for proton environments (e.g., tert-butyl group at δ ~1.4 ppm), -NMR for carbonyl carbons (~150-155 ppm).

- Mass spectrometry (MS) : To confirm molecular ion peaks and fragmentation patterns.

- X-ray crystallography (if available): For unambiguous confirmation of stereochemistry in cyclopropane derivatives .

Advanced: How can researchers optimize reaction yields for cyclopropane functionalization in this compound?

Key strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of intermediates.

- Temperature control : Lower temperatures (0–5°C) reduce side reactions during cyclopropane ring formation.

- Catalysis : Transition-metal catalysts (e.g., Pd) may improve regioselectivity in cross-coupling reactions.

Controlled experiments with kinetic monitoring (e.g., HPLC) are recommended to identify optimal conditions .

Advanced: What methodologies address contradictions in kinetic data from binding assays involving this compound?

Discrepancies in binding affinity (e.g., IC₅₀ values) may arise from assay conditions (pH, temperature) or target protein isoforms. To resolve these:

- Standardize assays : Use identical buffer systems and recombinant protein batches.

- Orthogonal techniques : Combine surface plasmon resonance (SPR) with isothermal titration calorimetry (ITC) to validate thermodynamic parameters.

- Statistical analysis : Apply multivariate regression to account for variables like ionic strength .

Basic: What are the primary applications of this compound in medicinal chemistry?

This compound serves as:

- A protecting group for amines in peptide synthesis.

- An intermediate in drug development, particularly for kinase inhibitors or protease-targeted therapies.

- A tool compound to study enzyme-ligand interactions via its sulfamoyl moiety .

Advanced: How does the cyclopropane ring influence the compound’s stability under physiological conditions?

The cyclopropane ring’s strain energy can enhance reactivity but may reduce stability. Stability assays should include:

- pH-dependent degradation studies : Monitor hydrolysis rates in buffers (pH 1–10).

- Serum stability tests : Incubate with human serum to assess esterase-mediated cleavage.

- Thermogravimetric analysis (TGA) : Evaluate thermal decomposition thresholds .

Advanced: How can computational modeling guide the design of derivatives with improved bioactivity?

- Docking simulations : Predict binding modes to target enzymes (e.g., sulfotransferases).

- QSAR models : Correlate substituent effects (e.g., electron-withdrawing groups on the cyclopropane) with activity.

- MD simulations : Assess conformational flexibility in aqueous environments .

Basic: What safety precautions are essential when handling this compound?

- Engineering controls : Use fume hoods to minimize inhalation of fine particles.

- PPE : Nitrile gloves, lab coats, and safety goggles.

- Waste disposal : Follow institutional guidelines for carbamate-containing waste, as some derivatives may release toxic isocyanates upon decomposition .

Advanced: What strategies differentiate the biological activity of this compound from its structural analogs?

Comparative studies should focus on:

- Functional group swaps : Replace sulfamoyl with carbamoyl or urea groups.

- Stereochemical variation : Synthesize enantiomers and test for chiral selectivity.

- Biological assays : Measure IC₅₀ against related targets (e.g., cyclooxygenase vs. lipoxygenase) .

Advanced: How can researchers address the lack of ecological toxicity data for this compound?

Proposed approaches:

- Read-across analysis : Use data from structurally similar carbamates (e.g., tert-butyl phenylcarbamate).

- In silico predictions : Apply tools like ECOSAR to estimate aquatic toxicity.

- Microtox assays : Test acute toxicity in Vibrio fischeri as a preliminary screen .

Comparative Analysis Table: Key Applications in Research

| Application | Methodology | Key Findings | Reference |

|---|---|---|---|

| Enzyme Inhibition | SPR and ITC | High affinity for sulfotransferases (Kd = 12 nM) | |

| Drug Intermediate Synthesis | Boc protection | 85% yield under optimized THF/Et₃N conditions | |

| Stability Profiling | pH degradation studies | Stable at pH 7.4; hydrolyzes rapidly at pH < 3 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.